molecular formula C15H14N2O5S B2820186 N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide CAS No. 333747-86-7

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide

Cat. No.: B2820186
CAS No.: 333747-86-7
M. Wt: 334.35
InChI Key: XISVLIQZABDNTH-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzodioxol-5-ylsulfamoyl)phenyl]acetamide is a sulfonamide-acetamide hybrid compound characterized by a phenyl ring substituted with a sulfamoyl group linked to a 1,3-benzodioxol moiety. This compound’s structural framework aligns with pharmacophores known for analgesic and anti-inflammatory activities, though specific pharmacological data for this derivative remain to be fully elucidated in the literature .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-10(18)16-11-2-5-13(6-3-11)23(19,20)17-12-4-7-14-15(8-12)22-9-21-14/h2-8,17H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISVLIQZABDNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C. This reaction produces 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H14N2O5S
  • Molecular Weight : 334.35 g/mol
  • CAS Number : 333747-86-7

The compound features a complex structure characterized by multiple aromatic rings and a sulfamoyl group, which are significant for its biological activities.

Therapeutic Applications

  • Anticancer Activity
    • N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide has been investigated for its potential as an anticancer agent. Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
    • A notable study demonstrated its efficacy against specific cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment.
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenases (COX), which play a critical role in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammation .
    • Research indicates that it can be effective in treating conditions characterized by chronic inflammation.
  • Antioxidant Effects
    • This compound has shown potential as an antioxidant, protecting cells from oxidative stress and damage caused by free radicals. This property is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

StudyFocusFindings
Study 1Anticancer activityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2Anti-inflammatory effectsShowed reduced levels of inflammatory markers in animal models.
Study 3Antioxidant propertiesIndicated protection against oxidative stress in cellular assays.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The 1,3-benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity or inhibition of microbial growth .

Comparison with Similar Compounds

N-Phenylacetamide Sulfonamides with Varied Sulfamoyl Substituents

Key Compounds :

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35)
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36)
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37)

Structural Differences :

  • Compound 36 : Contains a diethylsulfamoyl group, which is less polar and may enhance lipophilicity.
  • Compound 37 : Incorporates a piperazine ring, offering zwitterionic properties at physiological pH.

Pharmacological Activity :

  • Analgesic Activity : Compound 35 demonstrated efficacy comparable to paracetamol in rodent models, likely due to enhanced CNS penetration from its piperazinyl group .
  • Anti-Hypernociceptive Activity: Compounds 36 and 37 showed significant activity in inflammatory pain models, with 37’s piperazine moiety possibly modulating NO or prostaglandin pathways .

Comparison with Target Compound :
The benzodioxol group in the target compound may improve metabolic stability compared to the piperazine/diethyl groups in 35–37, which are prone to oxidative metabolism. However, the target compound’s larger aromatic system might reduce blood-brain barrier permeability relative to 35 .

Schiff Base Derivatives: N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide

Structural Difference: Replaces the sulfamoyl group with an iminomethyl (Schiff base) linker.

Implications :

  • Such derivatives are often explored for antimicrobial or anticancer applications due to metal-chelating capabilities, diverging from the sulfonamide-acetamide’s typical anti-inflammatory role .

Comparison :
The target compound’s sulfamoyl group provides stronger hydrogen-bonding capacity compared to the Schiff base, likely favoring enzyme inhibition (e.g., COX-2) over metal-mediated mechanisms .

Sulfamethizole Intermediate and Impurity: N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide

Structural Context :

  • Intermediate in sulfamethizole synthesis, bearing a thiadiazole-sulfamoyl group.
  • Impurity 6 (N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine) arises from over-sulfonation.

Functional Impact :

  • The thiadiazole ring enhances acidity (pKa ~5.5), improving solubility at intestinal pH.
  • Impurity 6 ’s bis-sulfonamide structure increases molecular weight (MW: 427.5 g/mol) and reduces membrane permeability compared to the target compound (MW: ~360 g/mol) .

Comparison :
The target compound’s benzodioxol group may offer better selectivity for sulfonamide targets (e.g., carbonic anhydrase) than the thiadiazole moiety, which is associated with broader antibacterial activity .

Isoxazole-Substituted Analog: N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide

Structural Difference : Incorporates a dimethylisoxazole sulfamoyl group and a biphenyloxyacetamide chain.

Pharmacological Relevance :

  • The biphenyloxy chain extends conjugation, which may improve affinity for tyrosine kinase targets .

Comparison :
The target compound’s benzodioxol group is smaller and more electron-rich than the biphenyloxy chain, suggesting divergent target profiles (e.g., COX vs. kinase inhibition) .

Chlorobenzenesulfonyl Derivative: N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide

Structural Difference : Substitutes benzodioxol with a 4-chlorobenzenesulfonyl group.

Physicochemical Impact :

  • The chloro group is electron-withdrawing, lowering pKa of the sulfonamide (predicted pKa ~6.8 vs. ~7.5 for benzodioxol analog), enhancing ionization and renal excretion.

Comparison : The target compound’s benzodioxol group may reduce toxicity risks associated with chloroaromatic metabolites, while maintaining comparable sulfonamide acidity .

Biological Activity

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications through various studies and findings.

  • Molecular Formula : C16H16N2O4S
  • Molecular Weight : 344.37 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. It has been identified as a potent inhibitor of phosphofructokinase (PFK), an enzyme critical in the glycolytic pathway. Inhibition of PFK can lead to reduced energy production in cells, which is particularly effective against certain pathogens and cancer cells.

Efficacy Against Pathogens

Research indicates that this compound shows significant inhibitory effects against Trypanosoma brucei and Trypanosoma cruzi, which are responsible for African sleeping sickness and Chagas disease, respectively. The half-maximal inhibitory concentration (IC50) values for these pathogens are reported as follows:

PathogenIC50 Value (μM)
T. brucei0.37
T. cruzi0.13

These values suggest that this compound is a potent candidate for further development as an anti-parasitic agent .

Cytotoxicity and Selectivity

While the compound exhibits promising anti-parasitic activity, it is crucial to assess its cytotoxicity towards human cells. Preliminary studies indicate that at concentrations up to 33.3 µg/mL, it produces modest dose-dependent toxicity in human cell lines, highlighting the need for careful evaluation in therapeutic contexts .

Study on Antiproliferative Effects

A study conducted by Brimacombe et al. (2013) focused on the antiproliferative effects of various sulfonamide derivatives, including this compound. The results demonstrated that these compounds could effectively inhibit cell growth in cancer cell lines while exhibiting lower toxicity towards normal cells .

Pharmacokinetics and In Vivo Studies

Further investigations into the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics in animal models. Notably, oral administration resulted in significant bioavailability, suggesting potential for clinical applications .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent against parasitic infections and possibly certain cancers. Its mechanism of action through PFK inhibition aligns with current therapeutic strategies targeting metabolic pathways in both pathogens and cancer cells.

Future Directions

Continued research is necessary to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Mechanistic Studies : Understanding the detailed pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and acetylation. Key steps require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and pH adjustments. For example, coupling the benzodioxole sulfonamide intermediate with 4-aminophenylacetamide under basic conditions (using K₂CO₃ or NaH) ensures proper bond formation. Post-synthesis, purification via column chromatography or recrystallization improves purity, while analytical techniques like NMR and HPLC validate structural integrity .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzodioxole, sulfamoyl, and acetamide moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity assessment via HPLC (C18 columns, acetonitrile/water gradients) identifies impurities, while FT-IR spectroscopy verifies functional groups (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., COX-2 or HDAC targets due to sulfamoyl/benzodioxole motifs) using fluorometric or colorimetric readouts. Cytotoxicity screening via MTT assays in cancer cell lines (e.g., MCF-7, HeLa) identifies baseline activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations guide further optimization .

Advanced Research Questions

Q. How can computational methods address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like COX-2 or kinases, explaining activity variations across analogs. For instance, substituents on the benzodioxole ring (e.g., methoxy vs. chloro groups) alter hydrophobic interactions. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, resolving conflicting in vitro data .

Q. What strategies mitigate poor aqueous solubility and bioavailability in preclinical studies?

  • Methodological Answer : Formulation optimization includes nanoemulsions (e.g., Tween-80/PEG 400) or cyclodextrin inclusion complexes to enhance solubility. Prodrug design (e.g., phosphate ester derivatives) improves permeability. Pharmacokinetic studies in rodent models (IV/PO dosing) with LC-MS/MS quantification assess bioavailability improvements. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

Q. How do structural modifications at the sulfamoyl-phenyl interface affect target selectivity and off-target risks?

  • Methodological Answer : Introduce halogen substituents (e.g., Cl, F) at the phenyl ring to modulate electron density and steric effects. Compare binding to off-target receptors (e.g., adenosine A₂A vs. intended COX-2) using radioligand displacement assays. Meta-substitutions reduce hERG channel binding (patch-clamp electrophysiology), minimizing cardiac toxicity risks. SAR studies correlate logP values with selectivity indices .

Q. What experimental designs resolve contradictions in mechanistic studies (e.g., apoptotic vs. anti-inflammatory pathways)?

  • Methodological Answer : Use transcriptomics (RNA-Seq) and proteomics (LC-MS/MS) to map signaling pathways in treated cells. CRISPR-Cas9 knockout models (e.g., p53⁻/⁻ or NF-κB⁻/⁻) isolate apoptotic vs. inflammatory effects. Time-resolved Western blotting tracks protein expression dynamics (e.g., Bcl-2, caspase-3, TNF-α) to clarify dominant mechanisms .

Data Contradiction and Validation

Q. How to validate conflicting reports on metabolic stability across species?

  • Methodological Answer : Conduct parallel microsomal stability assays (human vs. rat liver microsomes, 1 mg/mL protein, NADPH cofactor). LC-HRMS identifies species-specific metabolites (e.g., glucuronidation in humans vs. hydroxylation in rats). Cross-validate with in silico tools (e.g., StarDrop’s DMPK module) to predict metabolic hotspots and guide deuterium incorporation for stability enhancement .

Q. What controls are essential when interpreting cytotoxicity data against primary vs. cancer cell lines?

  • Methodological Answer : Include primary human fibroblasts (e.g., HFF-1) as normal cell controls. Normalize viability data to mitochondrial activity (MTT) and membrane integrity (LDH release). Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. IC₅₀ ratios (cancer/normal cells) >10 indicate selective toxicity .

Tables for Key Comparisons

Structural Feature Impact on Activity Reference
Benzodioxole ringEnhances CNS penetration via logP ~2.5
Sulfamoyl group (-SO₂NH₂)Increases hydrogen bonding to COX-2 active site
Chlorophenyl substitutionImproves cytotoxicity (IC₅₀ ↓ by 40%)

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